molecular formula C12H18ClNO3 B3018780 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride CAS No. 2138289-91-3

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride

Cat. No.: B3018780
CAS No.: 2138289-91-3
M. Wt: 259.73
InChI Key: YTGMGSVNLSFOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

A series of N-substituted-β-amino acid derivatives containing various moieties were synthesized from acids similar to 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride. Some of these derivatives exhibited significant antimicrobial activity against bacteria and fungi, showcasing the compound's potential as a precursor for antimicrobial agents (Mickevičienė et al., 2015).

Corrosion Inhibition

Research into derivatives of this compound has shown promising results in corrosion inhibition. Specifically, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a related compound, demonstrated high inhibition efficiency on mild steel in an acidic medium, highlighting the potential of these derivatives in protecting metals against corrosion (Bentiss et al., 2009).

Crystal Engineering

The gamma amino acid baclofen, closely related to this compound, has been studied for its role in crystal engineering. Multicomponent crystals formed with baclofen and various acids demonstrate the compound's utility in developing new solid forms with potential pharmaceutical applications (Báthori & Kilinkissa, 2015).

Polymer Modification

Amine compounds, including derivatives of this compound, were used to modify poly vinyl alcohol/acrylic acid hydrogels. These modified hydrogels exhibited enhanced swelling properties and thermal stability, suggesting applications in medical fields, such as drug delivery systems (Aly & El-Mohdy, 2015).

Synthesis of 3,4-Disubstituted Aminobutanoic Acids

Research into the synthesis of 3,4-disubstituted 4-aminobutanoic acids, including Phenibut and Baclofen, highlights the importance of these derivatives in medicine as nootropic agents and muscle relaxants. The development of synthetic methods for these and related compounds opens up possibilities for creating new pharmacologically active substances (Vasil'eva et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not available, it’s worth noting that similar compounds, such as Phenibut, are used to treat anxiety, alcohol withdrawal, insomnia, and other health conditions . Phenibut is similar to the FDA-approved drug baclofen .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-amino-3-[4-(methoxymethyl)phenyl]butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-16-8-9-2-4-10(5-3-9)11(7-13)6-12(14)15;/h2-5,11H,6-8,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGMGSVNLSFOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.